molecular formula C5H14NO3P B1596678 diethyl (aminomethyl)phosphonate CAS No. 50917-72-1

diethyl (aminomethyl)phosphonate

Cat. No.: B1596678
CAS No.: 50917-72-1
M. Wt: 167.14 g/mol
InChI Key: UIBCDEFKKLRXHR-UHFFFAOYSA-N
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Description

Diethyl (aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C5H14NO3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and aminomethyl groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (aminomethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Another method involves the reaction of diethyl phosphite with an aminomethylating agent, such as aminomethyl chloride, in the presence of a base. This method provides a straightforward route to the compound with high yields .

Industrial Production Methods

In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of anhydrous conditions and catalysts to facilitate the reaction and minimize side products .

Chemical Reactions Analysis

Types of Reactions

Diethyl (aminomethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Diethyl (aminomethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (aminomethyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The compound can also interact with cellular membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (aminomethyl)phosphonate is unique due to its combination of diethyl and aminomethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

diethoxyphosphorylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCDEFKKLRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364566
Record name diethyl aminomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-72-1
Record name diethyl aminomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (aminomethyl)phosphonate
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Synthesis routes and methods I

Procedure details

A 250-mL pressure tank reactor was purged, flushed and maintained with a hydrogen atmosphere, then, was added a solution of diethyl (benzylamino)methylphosphonate (3.5 g, 13.62 mmol, 1.00 equiv) in ethanol (180 mL), acetic acid (10 mL) and Palladium carbon (0.2 g, 0.10 equiv). The resulting solution was stirred for 24 h at 50° C. under 20 atm pressure. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 2.0 g (crude) of the title compound as brown oil which was used without further purification.
Quantity
3.5 g
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reactant
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180 mL
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10 mL
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solvent
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Palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diethyl aminomethylphosphonate hydrochloride (4.965 g.) is stirred in chloroform (25 ml.) at 0°C. while ammonia is bubbled through the mixture for 4 minutes. The resulting ammonium chloride is filtered off and the filtrate dried briefly over MgSO4. Evaporation of the solvent at reduced pressure affords diethyl aminomethylphosphonate (4.031 g.) as a clear liquid. ir (CCl4) 1240, 1062, 1032, and 966 cm-1 ; nmr (CDCl3)τ8.67 (t, 6, J=7Hz, CH3), 7.03 (d, 2, J=11Hz, CH2), and 5.86 (p, 4, J=7Hz and J=7Hz, CH2CH3).
Quantity
4.965 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying diethyl aminomethylphosphonate in the context of medicinal chemistry?

A1: Diethyl aminomethylphosphonate is of interest because phosphonates show selectivity for bone tissues. [, ] Researchers are exploring its potential for developing new platinum-based anticancer drugs with reduced side effects and improved efficacy compared to cisplatin. []

Q2: How does diethyl aminomethylphosphonate interact with platinum(II) to form complexes, and what is unique about these interactions?

A2: Diethyl aminomethylphosphonate acts as a monodentate N-coordinated ligand, forming mono- and bis-adducts with tetrachloroplatinate(II). [] Unlike the related ligand diethyl [(methylsulfinyl)methyl]phosphonate (smp), diethyl aminomethylphosphonate does not readily form stable chelate complexes with platinum(II). []

Q3: The cis isomer of the bis(diethyl aminomethylphosphonate) platinum(II) complex exhibits unusual behavior in solution. What is this behavior and what causes it?

A3: Solutions of cis-[PtCl2(N-amp)2] undergo clean and efficient cis/trans isomerization when exposed to light, yielding trans-[PtCl2(N-amp)2]. [] This light-induced isomerization is noteworthy and highlights the impact of structural changes on the complex's reactivity.

Q4: How does the structure of diethyl aminomethylphosphonate influence its polymerization behavior?

A4: Diethyl aminomethylphosphonate can be incorporated into methacrylate monomers, which can undergo both bulk and solution polymerization. [] The polymerization rate is affected by the steric hindrance around the double bond, with bulkier substituents leading to slower polymerization. [] These polymers exhibit potential as flame-retardant materials due to their char-forming abilities. []

Q5: Diethyl aminomethylphosphonate serves as a versatile building block in organic synthesis. What are some examples of its applications?

A5: Diethyl aminomethylphosphonate is a valuable precursor for synthesizing various α-aminophosphonic acids, which are important bioactive molecules. [, , ] It can undergo alkylation reactions, particularly through its Schiff base derivatives, to introduce diverse substituents at the α-carbon. [, , ] One notable application is the asymmetric synthesis of diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses. []

Q6: What analytical techniques are typically employed to characterize diethyl aminomethylphosphonate and its derivatives?

A6: Common characterization techniques include spectroscopic methods like 1H, 31P, and 195Pt NMR, as well as mass spectrometry (ESI-MS) and elemental analysis. [] X-ray crystallography can provide detailed structural information, as exemplified by the trans-[PtCl2(N-amp)2] complex. []

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